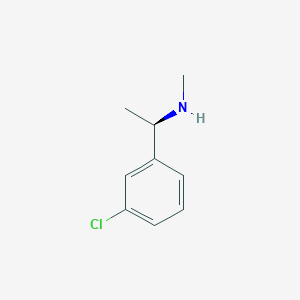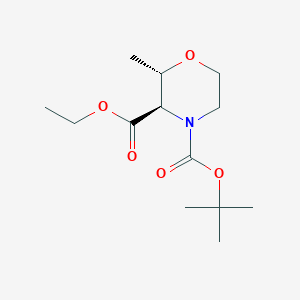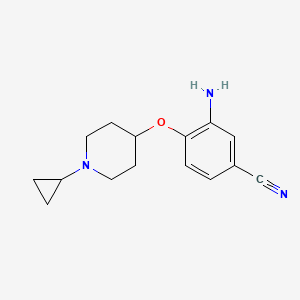![molecular formula C10H7NS2 B13045774 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a thieno[3,2-b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Suzuki coupling reaction, which is used to form the thieno[3,2-b]thiophene core . The reaction conditions often involve the use of palladium catalysts and appropriate ligands in an inert atmosphere.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene-thiazole: Used in organic solar cells.
Thieno[3,2-b]thiophene-diketopyrrolopyrrole: Used in organic field-effect transistors and photovoltaic devices.
Thieno[3,4-b]thiophene: Used in dye-sensitized solar cells.
Uniqueness
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C10H7NS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-thieno[3,2-b]thiophen-5-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c11-6-10(2-3-10)9-5-8-7(13-9)1-4-12-8/h1,4-5H,2-3H2 |
InChI Key |
WDHBNKDYAWYKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(S2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)




![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)


![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)


